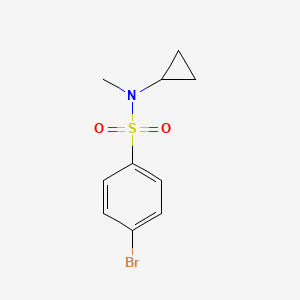
2-Amino-4-bromo-5-chloro-3-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-bromo-5-chloro-3-fluorobenzonitrile is an organic compound with the molecular formula C7H3BrClFN2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, chloro, and fluoro substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-chloro-3-fluorobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a precursor benzonitrile compound, followed by amination. For example, 3-fluorobenzonitrile can be brominated using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to introduce the bromo substituent . Subsequent chlorination and amination steps yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-bromo-5-chloro-3-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of halogen atoms (bromo and chloro) makes the compound susceptible to nucleophilic substitution reactions.
Palladium-Catalyzed Coupling: The bromo substituent can participate in palladium-catalyzed coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Palladium-Catalyzed Coupling: Reagents include palladium catalysts, boronic acids, and bases like potassium carbonate. The reactions are often conducted under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzonitriles where the halogen atoms are replaced by nucleophiles.
Palladium-Catalyzed Coupling: Products include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-bromo-5-chloro-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Amino-4-bromo-5-chloro-3-fluorobenzonitrile depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the amino group. These effects modulate the compound’s nucleophilicity and electrophilicity, determining its behavior in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromo-4-fluorobenzonitrile: Similar structure but lacks the chloro substituent.
2-Amino-5-bromo-3-fluorobenzonitrile: Similar structure but with different positioning of the fluoro substituent.
2-Bromo-5-fluorobenzonitrile: Lacks the amino and chloro substituents.
Uniqueness
2-Amino-4-bromo-5-chloro-3-fluorobenzonitrile is unique due to the specific combination and positioning of its substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications.
Eigenschaften
Molekularformel |
C7H3BrClFN2 |
|---|---|
Molekulargewicht |
249.47 g/mol |
IUPAC-Name |
2-amino-4-bromo-5-chloro-3-fluorobenzonitrile |
InChI |
InChI=1S/C7H3BrClFN2/c8-5-4(9)1-3(2-11)7(12)6(5)10/h1H,12H2 |
InChI-Schlüssel |
VJVLXJBQEFINCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Br)F)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)


![2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide](/img/structure/B13935680.png)
![6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)

![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)


![2-n-Decylperhydroindeno[2,1-a]indene](/img/structure/B13935722.png)




